REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:20][C:21]1[CH:22]=[CH:23][C:24]([I:31])=[C:25]([CH:30]=1)[CH2:26][N:27]=[N+]=[N-].O>C1COCC1>[Cl:20][C:21]1[CH:22]=[CH:23][C:24]([I:31])=[C:25]([CH:30]=1)[CH2:26][NH2:27]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to 80° C. for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ether and 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted into CH2Cl2
|
Type
|
WASH
|
Details
|
The CH2Cl2 layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CN)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 428 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |